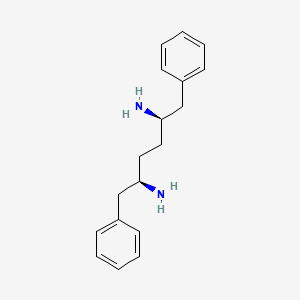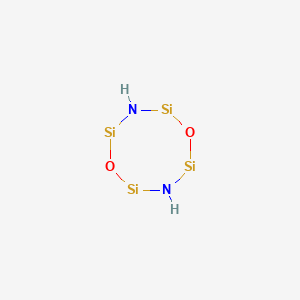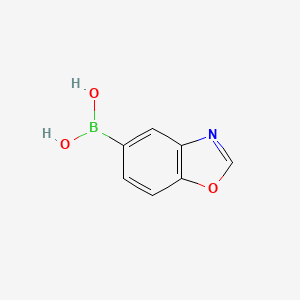
Benzoxazole-5-boronic acid
概要
説明
Benzoxazole-5-boronic acid is a chemical compound that belongs to the class of benzoxazoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a boronic acid group attached to the benzoxazole ring
準備方法
Synthetic Routes and Reaction Conditions: Benzoxazole-5-boronic acid can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with boronic acid derivatives under specific conditions. The synthesis typically requires the use of catalysts such as palladium or copper to facilitate the formation of the benzoxazole ring. The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol or dimethyl sulfoxide, at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Benzoxazole-5-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into other boronic acid derivatives.
Substitution: The boronic acid group can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-5-carboxylic acid, while substitution reactions can produce various benzoxazole derivatives with different functional groups.
科学的研究の応用
Benzoxazole-5-boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: this compound derivatives have shown potential as therapeutic agents for treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of benzoxazole-5-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
類似化合物との比較
Benzoxazole: A parent compound with similar structural features but lacking the boronic acid group.
Benzoxaborole: A related compound with a boron-containing heterocyclic ring.
Benzimidazole: A structurally similar compound with a nitrogen-containing heterocyclic ring.
Uniqueness: Benzoxazole-5-boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and biological activity. This compound’s ability to form reversible covalent bonds with biological molecules sets it apart from other benzoxazole derivatives and makes it a valuable tool in medicinal chemistry and drug development.
特性
IUPAC Name |
1,3-benzoxazol-5-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4,10-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCKWABOFOMZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC=N2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
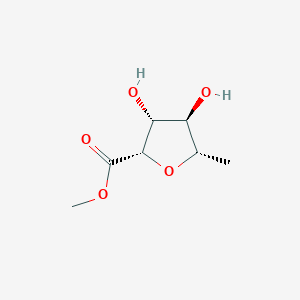

![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B3240559.png)
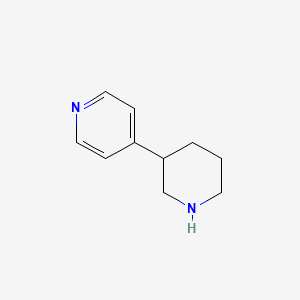
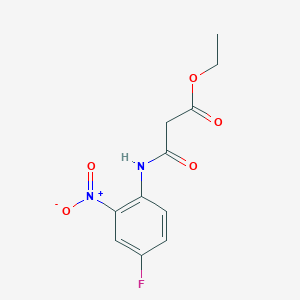

![Thiourea, N-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3240571.png)
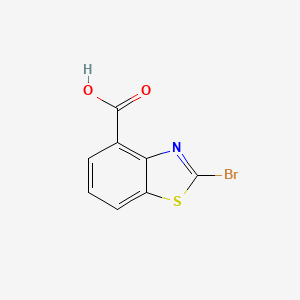
![L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2R,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-](/img/structure/B3240573.png)

![Carbamic acid, N-2-azaspiro[3.3]hept-6-yl-, phenylmethyl ester](/img/structure/B3240588.png)
